molecular formula C13H17N3O B14652296 1-(1-Methyl-2-pyrrolidinylidene)-3-(m-tolyl)urea CAS No. 50528-98-8

1-(1-Methyl-2-pyrrolidinylidene)-3-(m-tolyl)urea

Cat. No.: B14652296
CAS No.: 50528-98-8
M. Wt: 231.29 g/mol
InChI Key: KPPUYCQSSNJGRN-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methyl-2-pyrrolidinylidene)-3-(m-tolyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a pyrrolidine ring substituted with a methyl group and a tolyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-2-pyrrolidinylidene)-3-(m-tolyl)urea typically involves the reaction of 1-methyl-2-pyrrolidinone with m-tolyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. The compound is then purified using techniques such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-2-pyrrolidinylidene)-3-(m-tolyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

1-(1-Methyl-2-pyrrolidinylidene)-3-(m-tolyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-2-pyrrolidinylidene)-3-(m-tolyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the context of its application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Methyl-2-pyrrolidinylidene)-3-phenylurea: Similar structure but with a phenyl group instead of a tolyl group.

    1-(1-Methyl-2-pyrrolidinylidene)-3-(p-tolyl)urea: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

Uniqueness

1-(1-Methyl-2-pyrrolidinylidene)-3-(m-tolyl)urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the m-tolyl group may impart distinct properties compared to its analogs.

Properties

CAS No.

50528-98-8

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

(3E)-1-(3-methylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea

InChI

InChI=1S/C13H17N3O/c1-10-5-3-6-11(9-10)14-13(17)15-12-7-4-8-16(12)2/h3,5-6,9H,4,7-8H2,1-2H3,(H,14,17)/b15-12+

InChI Key

KPPUYCQSSNJGRN-NTCAYCPXSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/N=C/2\CCCN2C

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N=C2CCCN2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.